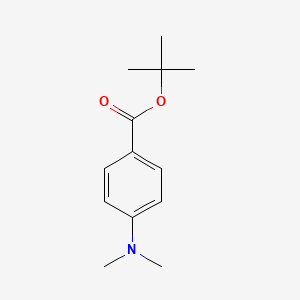
tert-Butyl p-(dimethylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl p-(dimethylamino)benzoate is an organic compound with the molecular formula C13H19NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl alcohol and the para position of the benzene ring is substituted with a dimethylamino group . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl p-(dimethylamino)benzoate can be synthesized through the esterification of p-(dimethylamino)benzoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl p-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
- p-(Dimethylamino)benzoic acid
Reduction: tert-Butyl p-(dimethylamino)benzyl alcohol
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
tert-Butyl p-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of tert-Butyl p-(dimethylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl p-(methylamino)benzoate
- tert-Butyl p-(ethylamino)benzoate
- tert-Butyl p-(propylamino)benzoate
Uniqueness
tert-Butyl p-(dimethylamino)benzoate is unique due to the presence of the dimethylamino group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds with different alkyl substituents on the amino group .
Properties
CAS No. |
75784-65-5 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
tert-butyl 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)10-6-8-11(9-7-10)14(4)5/h6-9H,1-5H3 |
InChI Key |
VIENHFOQVALVRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



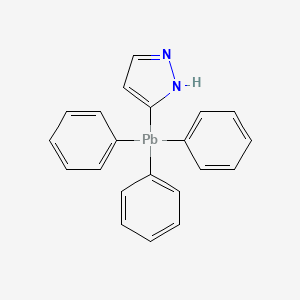
![[3-[[4-[[4-[Hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]carbamoyl]benzoyl]amino]phenyl]-(1-methylpyridin-4-ylidene)azanium](/img/structure/B12650363.png)
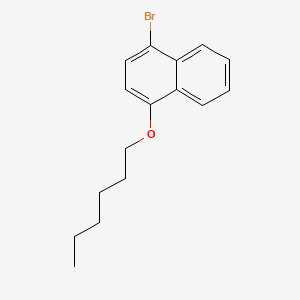
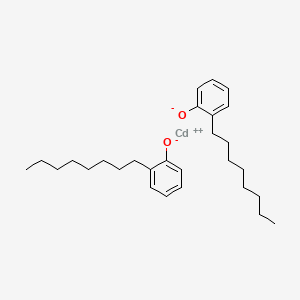
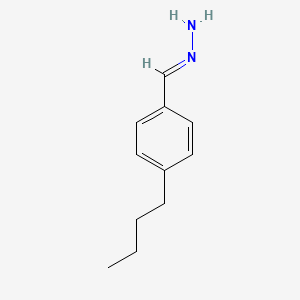

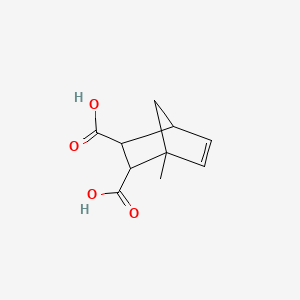


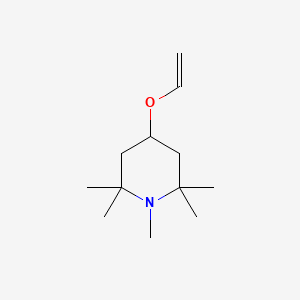

![Methyl 2-[(2-methyldecyl)amino]benzoate](/img/structure/B12650415.png)

